4-(2-Bromobenzoyl)quinoline; 97%
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Overview
Description
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Physical And Chemical Properties Analysis
4-(2-Bromobenzoyl)quinoline is a colorless solid with a melting point of 91-93°C and is soluble in organic solvents. More detailed physical and chemical properties like boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Scientific Research Applications
Synthesis and Chemical Transformations
Quinoline derivatives, including those related to 4-(2-Bromobenzoyl)quinoline, serve as critical intermediates in organic synthesis. The synthesis of various quinoline derivatives has been explored for their potential applications in creating fluorescent probes, antioxidants, and radioprotectors due to their efficient fluorophore properties. For instance, Aleksanyan and Hambardzumyan (2013) discussed the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to produce new quinoline derivatives with potential applications in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Biological Activity and Medicinal Chemistry
The structural motif of quinoline is often incorporated into molecules designed for their biological activities. Liu Yanjie et al. (2017) synthesized a series of imidazo[4,5-c]quinoline derivatives showing potential as dual PI3K/mTOR inhibitors, indicating their importance in developing new therapeutic agents (Liu Yanjie et al., 2017).
Catalysis and Material Science
Quinoline derivatives have found applications in catalysis and material science, demonstrating the versatility of these compounds beyond biological applications. For example, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the utility of quinoline derivatives in developing novel catalytic systems with potential industrial applications (Facchetti et al., 2016).
Future Directions
The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists . This paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives including fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds .
properties
IUPAC Name |
(2-bromophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQQSMFUSYNNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromobenzoyl)quinoline |
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